molecular formula C10H16N2 B8498176 6-Isobutyl-4-methylpyridin-2-amine

6-Isobutyl-4-methylpyridin-2-amine

Cat. No.: B8498176
M. Wt: 164.25 g/mol
InChI Key: VMTPVCVORKDABN-UHFFFAOYSA-N
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Description

6-isobutyl-4-methylpyridin-2-amine is a chemical compound with the molecular formula C10H16N2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of an isobutyl group and a methyl group attached to the pyridine ring, making it a unique structure in the realm of organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-isobutyl-4-methylpyridin-2-amine can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

6-isobutyl-4-methylpyridin-2-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce various amine derivatives .

Scientific Research Applications

6-isobutyl-4-methylpyridin-2-amine has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-isobutyl-4-methylpyridin-2-amine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-isobutyl-4-methylpyridin-2-amine include other pyridine derivatives such as:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

4-methyl-6-(2-methylpropyl)pyridin-2-amine

InChI

InChI=1S/C10H16N2/c1-7(2)4-9-5-8(3)6-10(11)12-9/h5-7H,4H2,1-3H3,(H2,11,12)

InChI Key

VMTPVCVORKDABN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)N)CC(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

By analogy to Example 56, Step B, 4-methyl-6-(2-methylpropyl)-2-(2,5-dimethylpyrrol-1-yl)pyridine was treated with 4.6 equivalents of hydroxylamine hydrochloride and 2.8 equivalents of potassium hydroxide in refluxing ethanol/water to yield 2-amino-4-methyl-6-(2-methylpropyl)pyridine as a white solid.
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4-methyl-6-(2-methylpropyl)-2-(2,5-dimethylpyrrol-1-yl)pyridine
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